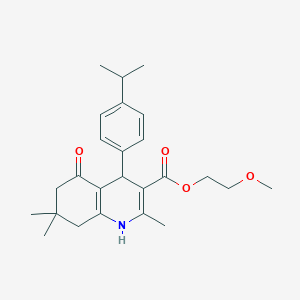

![molecular formula C23H24N2O4S2 B5501180 3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5501180.png)

3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of this compound and related structures typically involves the condensation of specific amino acids or their derivatives with various aldehydes. For instance, Patel et al. (2010) described a process involving refluxation of specific intermediates in the presence of thioglycolic acid and anhydrous zinc chloride in ethanol to create a similar thiazolidin-4-one compound (Patel, Shah, Trivedi, & Vyas, 2010). Such procedures are indicative of the complexity and precision required in synthesizing this category of compounds.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques. For example, a study by Khelloul et al. (2022) involved FT-IR, UV-Vis, and NMR spectroscopy to determine the molecular structure of a synthesized thiazolidin-4-one (Khelloul et al., 2022). Such studies are crucial for understanding the chemical behavior and potential applications of these molecules.

Chemical Reactions and Properties

These compounds participate in various chemical reactions, often leading to the formation of new derivatives with distinct properties. For instance, the synthesis of derivatives with antibacterial activity, as explored by Abd Alhameed et al. (2019), demonstrates the reactivity and potential for creating useful chemical agents (Abd Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis and Antimicrobial Evaluation : A study describes the synthesis and characterization of ethyl (4-substituted phenoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, showcasing a method that may be relevant to the synthesis of the compound . These analogues exhibit antimicrobial activity, indicating their potential application in developing new antimicrobial agents (Spoorthy et al., 2021).

Antimicrobial and Anticancer Potentials : Another research discusses the synthesis of 4-thiazolidinone derivatives and evaluates their in vitro antimicrobial and anticancer potentials. These findings highlight the compound's relevance in therapeutic applications, particularly in antimicrobial and anticancer drug development (Deep et al., 2016).

Biological Activities

Antimicrobial Activity : The antimicrobial activity of rhodanine-3-acetic acid derivatives has been explored, with some derivatives showing significant activity against Mycobacterium tuberculosis. This study underlines the compound's potential in treating bacterial infections, especially drug-resistant strains (Krátký et al., 2017).

Anticancer Activity : Research on the synthesis and evaluation of thiazolidine-2,4-dione derivatives for anticancer activity has identified compounds with promising efficacy. These derivatives' ability to inhibit cancer cell growth could be instrumental in developing new anticancer therapies (Holota et al., 2019).

Potential Drug Discovery Applications

Drug Discovery : The synthesis and characterization of new chemical entities based on thiazolidine derivatives, including their evaluation for antimicrobial and anticancer properties, suggest these compounds' significant potential in drug discovery. By targeting specific biological pathways, these compounds could lead to the development of novel therapeutic agents with enhanced efficacy and specificity (Mohamed et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S2/c1-2-29-19-10-8-17(9-11-19)16-20-22(28)25(23(30)31-20)13-12-21(27)24(14-15-26)18-6-4-3-5-7-18/h3-11,16,26H,2,12-15H2,1H3/b20-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPQCQAZICMNGP-SILNSSARSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N(CCO)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N(CCO)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-(2-hydroxy-ethyl)-N-phenyl-propionamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501101.png)

![1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501102.png)

![4-[3-(2,4-dichlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5501115.png)

![1-{1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5501133.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5501141.png)

![N-ethyl-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5501146.png)

![N-(3-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5501155.png)

![4-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-2-morpholinecarboxamide](/img/structure/B5501159.png)

![7-(4-bromophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5501164.png)

![1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5501178.png)

![N~3~-(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5501188.png)